molecular formula C19H13NO B1666303 3-(1-Naphthoyl)indole CAS No. 109555-87-5

3-(1-Naphthoyl)indole

Cat. No.: B1666303
CAS No.: 109555-87-5
M. Wt: 271.3 g/mol
InChI Key: QIXQGVQLBPQVOR-UHFFFAOYSA-N
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Description

1’-Naphthoyl Indole is a synthetic compound belonging to the class of naphthoylindoles. It is characterized by the presence of a naphthoyl group attached to the indole ring. This compound has gained significant attention due to its role as a precursor in the synthesis of synthetic cannabinoids, which are used in various research and forensic applications .

Mechanism of Action

Target of Action

3-(1-Naphthoyl)indole, also known as JWH-018, is a synthetic cannabinoid . Its primary targets are the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system in the brain, which plays a crucial role in various physiological processes .

Mode of Action

This compound acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, with some selectivity for CB2 . This means it can bind to these receptors and activate them, mimicking the effects of the body’s naturally-produced endocannabinoid hormones . The activation of these receptors can exacerbate or inhibit nerve signaling .

Biochemical Pathways

The biochemical pathways affected by this compound are those associated with the endocannabinoid system. The activation of the CB1 and CB2 receptors can lead to various downstream effects, depending on the specific receptor and its location in the body . For example, the activation of CB1 receptors in the brain can lead to psychoactive effects .

Pharmacokinetics

It has been detected in human urine, plasma, and autopsy samples by high-resolution mass spectrometry . It has been found to be hydroxylated into a number of metabolites, which may account for some of the psychoactive effects .

Result of Action

The activation of the CB1 and CB2 receptors by this compound can lead to a variety of molecular and cellular effects. For example, it can affect nerve signaling, leading to changes in perception, mood, and cognition . It can also have effects on the immune system, as CB2 receptors are primarily found on immune cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances, such as other drugs or chemicals, can affect its action . Additionally, factors such as pH and temperature can affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’-Naphthoyl Indole can be synthesized through several methods. One common approach involves the acylation of indole with 1-naphthoyl chloride. The reaction typically requires a base such as pyridine or triethylamine to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the synthesis of 1’-Naphthoyl Indole often involves multi-step processes to ensure high yield and purity. The initial step involves the preparation of 1-naphthoyl chloride from 1-naphthoic acid using oxalyl chloride. This intermediate is then reacted with indole in the presence of a base to produce 1’-Naphthoyl Indole .

Chemical Reactions Analysis

Types of Reactions: 1’-Naphthoyl Indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), chloric acid (HClO), potassium permanganate (KMnO₄).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed: The specific products formed depend on the reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives of 1’-Naphthoyl Indole .

Comparison with Similar Compounds

1’-Naphthoyl Indole is part of a broader class of compounds known as naphthoylindoles. Similar compounds include:

Uniqueness: 1’-Naphthoyl Indole is unique due to its specific substitution pattern on the indole ring, which influences its binding affinity and selectivity for cannabinoid receptors. This makes it a valuable compound for studying the structure-activity relationships of synthetic cannabinoids .

Properties

IUPAC Name

1H-indol-3-yl(naphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c21-19(17-12-20-18-11-4-3-9-15(17)18)16-10-5-7-13-6-1-2-8-14(13)16/h1-12,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXQGVQLBPQVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438655
Record name 3-(1-Naphthoyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109555-87-5
Record name 3-Naphthoylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109555875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Naphthoyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NAPHTHOYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CC3I2OAK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a cooled solution of indole (5.85 g, 50 mmol) in ether (50 ml) under nitrogen was added slowly a solution of methylmagnesium bromide (3M) in ether (17.5 ml). After addition, the reaction mixture was warmed up to room temperature and stirred for 2 h at room temperature. Then the mixture was cooled down again to 0° C., and to it was added slowly with stirring a solution of 1-naphthoylchloride (9.5 g, 50 mmol) in ether (50 ml). The resulting mixture was warmed up to room temperature and stirred for 2 h at room temperature followed by slow addition of saturated ammonium chloride solution (375 ml). The mixture was then stirred overnight at room temperature. A white solid was formed, filtered, washed by ether and dried under high vacuum to give 3-(1-naphthoyl)-1H-Indole 1 (12.3 g, 91%).
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
375 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of 3-(1-Naphthoyl)indole derivatives?

A: this compound derivatives primarily interact with cannabinoid receptors, specifically CB1 and CB2 receptors. [, , , , , , ] These receptors are G protein-coupled receptors involved in various physiological processes, including mood, memory, appetite, pain perception, and immune function.

Q2: How does the binding of this compound derivatives to cannabinoid receptors affect downstream signaling pathways?

A: Binding of these compounds to CB1 receptors, primarily found in the central nervous system, leads to the inhibition of adenylate cyclase and modulation of intracellular signaling cascades. [, , ] This can result in a variety of pharmacological effects, including hypothermia, antinociception, catalepsy, and changes in locomotor activity. [, , , ]

Q3: Do all this compound derivatives exhibit the same efficacy at cannabinoid receptors?

A: Research indicates that some derivatives, like AB-CHMINACA and AB-PINACA, display higher efficacy than other agonists, including Δ9-Tetrahydrocannabinol (Δ9-THC), in stimulating CB1 receptor–mediated guanosine 5′-O-(3-thiotriphosphate) (GTPγS) binding. [, ]

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H13NO, and its molecular weight is 271.31 g/mol. []

Q5: How can spectroscopic techniques be used to characterize this compound derivatives?

A: Techniques like Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Infrared (GC–IR) spectroscopy are vital for identifying and differentiating regioisomers of this compound derivatives. These methods provide information about fragmentation patterns, molecular weight, and functional group vibrations, enabling the structural elucidation of these compounds. [, , ]

Q6: How does altering the N-alkyl side chain of this compound affect its activity at cannabinoid receptors?

A: Studies reveal that the length and structure of the N-alkyl substituent significantly impact the compound's affinity and selectivity for CB1 and CB2 receptors. For instance, while an N-alkyl chain length of four to six carbons is generally preferred for CB1 receptor activity, 1-propyl-3-(1-naphthoyl)indole exhibits selectivity for the CB2 receptor. [, , ]

Q7: What is the effect of halogenating the naphthoyl group on the pharmacological properties of this compound derivatives?

A: Introducing halogen atoms, such as fluorine or chlorine, to the naphthoyl group can significantly alter the steric and electronic properties of the molecule, ultimately influencing its binding affinity, selectivity, and metabolic stability. Research has shown that specific halogen substitutions can lead to the development of highly selective CB2 receptor agonists. [, ]

Q8: What analytical methods are commonly employed for detecting and quantifying this compound derivatives in biological samples?

A: Liquid chromatography coupled with mass spectrometry (LC-MS) is widely used for analyzing these compounds in biological matrices like urine. [] This technique allows for sensitive detection and identification of the parent compound and its metabolites.

Q9: How can monoclonal antibodies be used in the analysis of this compound derivatives?

A: Researchers have successfully developed monoclonal antibodies specific for this compound derivatives. [, , , ] These antibodies, when incorporated into assays like competitive enzyme-linked immunosorbent assay (ELISA), allow for rapid, sensitive, and comprehensive detection of these compounds, even at nanomolar concentrations. []

Q10: Do this compound derivatives possess the potential to elicit an immune response?

A: While specific information regarding the immunogenicity of this compound is limited within the provided research, the development of monoclonal antibodies targeting these compounds suggests they can act as antigens and trigger an immune response. [, , , ] Further research is necessary to fully understand the immunogenic potential and any related immunological responses associated with these compounds.

Q11: What resources are crucial for advancing research on this compound derivatives?

A: Continued research necessitates access to specialized equipment like high-resolution mass spectrometers, NMR instruments, and high-throughput screening platforms. Collaboration between chemists, pharmacologists, and toxicologists is essential for a comprehensive understanding of these compounds. Publicly available databases like SWGDRUG are invaluable for sharing analytical data and facilitating the identification of new derivatives. [, ]

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